molecular formula C13H12N2O B15335198 2-Methyl-5-(1-methyl-3-indolyl)oxazole

2-Methyl-5-(1-methyl-3-indolyl)oxazole

Cat. No.: B15335198
M. Wt: 212.25 g/mol
InChI Key: JLDUXVRLKRVIAL-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methyl-3-indolyl)oxazole is a heterocyclic compound that combines the structural features of both indole and oxazole rings. Indole is a significant heterocyclic system found in many natural products and drugs, while oxazole is known for its biological activities and applications in medicinal chemistry . The combination of these two rings in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methyl-3-indolyl)oxazole typically involves the construction of the indole and oxazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving amides and aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methyl-3-indolyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole or oxazole rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-oxazole derivatives, such as:

Uniqueness

2-Methyl-5-(1-methyl-3-indolyl)oxazole is unique due to the specific positioning of the methyl and indole groups, which can influence its chemical reactivity and biological activity. The combination of the indole and oxazole rings in this specific arrangement can result in distinct properties compared to other similar compounds .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-5-(1-methylindol-3-yl)-1,3-oxazole

InChI

InChI=1S/C13H12N2O/c1-9-14-7-13(16-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3

InChI Key

JLDUXVRLKRVIAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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